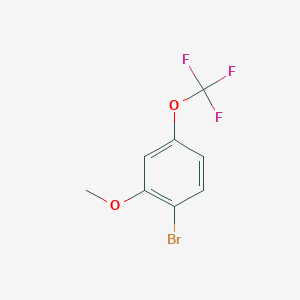

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene

Descripción

Historical Context and Development

The development of this compound must be understood within the broader historical context of trifluoromethyl ether synthesis, which began with pioneering work by Lev Yagupol'skii in 1955. Yagupol'skii first demonstrated the preparation of aryl trifluoromethyl ethers through nucleophilic substitution reactions starting from substituted anisoles, establishing the foundational methodology for incorporating trifluoromethoxy groups into aromatic systems. This early work involved the displacement of chlorine by fluorine using anhydrous hydrogen fluoride or antimony trifluoride in the presence of antimony pentachloride, though these methods were limited by harsh reaction conditions and substrate scope.

The historical progression toward compounds like this compound reflects decades of methodological advancement in organofluorine synthesis. Subsequent developments by researchers including Yarovenko and Vasil'eva introduced approaches based on aryl chlorothionoformates, which could be cleanly converted through chlorination into trichloromethyl aryl ethers followed by fluorination using antimony trifluoride. However, the high toxicity of the chlorothionoformate intermediates prevented widespread industrial adoption of these early methods.

The emergence of more practical synthetic routes occurred through the work of researchers like Feiring, who developed simplified chlorination and fluorination sequences that could produce trifluoromethyl aryl ethers without isolation of intermediate compounds. These advances involved heating phenols together with tetrachloromethane, anhydrous hydrogen fluoride, and catalytic amounts of boron trifluoride in closed pressure vessels, though substrates containing ortho substituents capable of hydrogen bonding to hydroxyl groups remained problematic starting materials. The development of this compound as a discrete synthetic target likely emerged from the recognition that pre-functionalized aromatic systems could serve as versatile building blocks for more complex molecular architectures.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its embodiment of key principles that define this specialized field. Organofluorine chemistry is characterized by the unique properties imparted by carbon-fluorine bonds, which represent some of the strongest bonds in organic chemistry with average bond energies around 480 kilojoules per mole. This exceptional bond strength, combined with the short carbon-fluorine bond length of approximately 1.4 Angstroms and the small van der Waals radius of fluorine at 1.47 Angstroms, creates molecules with remarkable thermal and chemical stability.

The trifluoromethoxy group present in this compound represents one of the most important motifs in contemporary organofluorine chemistry. This functional group has attracted increasing attention due to the special activities exhibited by trifluoromethoxylated compounds, particularly in pharmaceutical applications where the introduction of fluorine-containing moieties often enhances biological activity, metabolic stability, and pharmacokinetic properties. The trifluoromethoxy substituent provides unique electronic effects through its strong electron-withdrawing character while maintaining relatively favorable steric properties.

The compound's significance extends to its role in demonstrating the principles of trifluoromethoxylation methodology development. Recent advances in organofluorine chemistry have focused extensively on developing efficient methods for introducing trifluoromethoxy groups into organic molecules, a process considered both significant and challenging due to the easily decomposing character of trifluoromethyl anions and the limited availability of trifluoromethoxylating reagents. The presence of multiple functional groups in this compound makes it particularly valuable for studying selective functionalization and cross-coupling reactions.

Research has demonstrated that trifluoromethoxy-containing compounds exhibit potent biological activities across diverse therapeutic areas. Studies of trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio, and pentafluorosulfanyl containing benzamides have shown remarkable antibacterial activities against drug-resistant gram-positive bacteria, with minimum inhibitory concentration values as low as 0.06 micrograms per milliliter against linezolid-resistant Staphylococcus aureus. These findings underscore the medicinal chemistry importance of trifluoromethoxy-substituted aromatic systems like this compound.

Position in Contemporary Chemical Research

In contemporary chemical research, this compound occupies a strategic position as both a synthetic intermediate and a model compound for understanding complex organofluorine transformations. The compound's triple functionality—featuring halogen, alkoxy, and fluoroalkoxy substituents—provides researchers with a versatile platform for investigating selective cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. The bromine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the methoxy and trifluoromethoxy groups offer opportunities for studying electronic effects and directing group influences.

Current research trends in organofluorine chemistry emphasize the development of new reagents and methodologies for trifluoromethylation and trifluoromethoxylation reactions. Within this context, this compound serves as both a target molecule for synthetic methodology validation and a starting material for accessing more complex fluorinated architectures. The compound's availability and well-characterized properties make it an ideal substrate for testing new catalytic systems and reaction conditions in academic and industrial research laboratories.

The position of this compound in materials science research has become increasingly prominent due to the unique physical properties imparted by trifluoromethoxy substitution. Research on trifluoromethoxy-substituted polymers has demonstrated that these materials exhibit significantly altered glass transition temperatures and refractive indices compared to their non-fluorinated analogs. Studies of ortho and para trifluoromethoxy substituted polystyrenes revealed glass transition temperatures of 80 and 73 degrees Celsius respectively, substantially lower than the 100 degrees Celsius observed for unsubstituted polystyrene, indicating the profound impact of trifluoromethoxy groups on polymer properties.

Table 1: Key Physical Properties of this compound

Propiedades

IUPAC Name |

1-bromo-2-methoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQRLMCZVKFXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650405 | |

| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848360-85-0 | |

| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848360-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of Precursors

The most common approach for synthesizing 1-bromo-2-methoxy-4-(trifluoromethoxy)benzene involves the bromination of 2-methoxy-4-(trifluoromethoxy)benzene. This can be accomplished using various brominating agents such as molecular bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Solvent: Dichloromethane or acetonitrile are frequently used as solvents due to their ability to dissolve both reactants and products.

- Catalysts: Iron(III) bromide is often employed to facilitate the reaction, enhancing the electrophilic nature of bromine.

- Temperature: Reactions are typically conducted at elevated temperatures (80–100°C) to increase reaction rates.

General Reaction Procedure

A typical procedure for synthesizing this compound involves the following steps:

- A solution of 2-methoxy-4-(trifluoromethoxy)benzene in dichloromethane is prepared.

- Bromine or NBS is added gradually to the solution while stirring.

- The reaction mixture is heated to the desired temperature and maintained for several hours.

- Upon completion, the mixture is cooled, and the organic phase is extracted using a suitable workup procedure (e.g., washing with aqueous sodium thiosulfate).

The product is purified by column chromatography or recrystallization.

In industrial settings, large-scale production of this compound may utilize continuous flow reactors to optimize yield and minimize side reactions. Key aspects include:

- Automation: Automated systems for precise control over reaction conditions.

- Purification Techniques: Distillation or crystallization methods are employed to achieve high purity levels necessary for commercial applications.

Yield Optimization Strategies

To enhance yields in synthetic processes, several strategies can be implemented:

- Adjusting Reaction Parameters: Fine-tuning temperature, solvent polarity, and catalyst concentration can lead to improved outcomes.

- Monitoring Reaction Progress: Techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) are essential for assessing reaction completion and product formation.

- Data Table: Comparison of Preparation Methods

| Method | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Direct Bromination | Bromine | Dichloromethane | 80–100 | Varies | Column Chromatography |

| NBS Bromination | NBS | Acetonitrile | 80–100 | Varies | Recrystallization |

| Industrial Scale | Bromine/NBS | Continuous Flow | Controlled | >90 | Distillation/Recrystallization |

The preparation methods for this compound encompass various synthetic approaches that leverage bromination techniques tailored to optimize yield and purity. Understanding these methods is crucial for researchers and industry professionals aiming to utilize this compound effectively in chemical applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of Grignard reagents.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Reagents like magnesium in dry ether for Grignard formation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of organomagnesium compounds.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrogenated benzene derivative.

Aplicaciones Científicas De Investigación

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The trifluoromethoxy group can influence the reactivity of the benzene ring by withdrawing electron density, making the ring more susceptible to electrophilic attack.

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

The table below summarizes key analogs and their structural/functional differences:

Reactivity and Catalytic Performance

- Substituent Position : Ortho-substituted analogs (e.g., 1-bromo-2-(trifluoromethoxy)benzene) exhibit steric hindrance, reducing yields in Pd-catalyzed reactions (69–89% vs. 93–95% for para-substituted analogs) .

- Electron-Withdrawing Groups : Trifluoromethoxy (OCF₃) is a stronger electron-withdrawing group than trifluoromethyl (CF₃), enhancing electrophilicity at the bromine site and improving coupling efficiency .

- Functional Group Tolerance : Chloro and fluoro substituents are tolerated in coupling reactions without bond cleavage, enabling diverse product scaffolds .

Physical Properties and Handling

- Density : Derivatives like 1-(bromomethyl)-2-(trifluoromethoxy)benzene have a density of 1.583 g/cm³, indicating heavier-than-water formulations requiring specialized handling .

- Purity : Commercial analogs (e.g., 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene) are available at 98% purity, ensuring reproducibility in synthetic workflows .

Actividad Biológica

1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene is an organic compound characterized by a unique arrangement of functional groups, including a bromine atom, a methoxy group, and a trifluoromethoxy group attached to a benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and material science, due to its potential biological activity. However, comprehensive studies specifically addressing its biological effects remain limited.

- Molecular Formula : C8H6BrF3O2

- Molar Mass : 255.03 g/mol

- Melting Point : 36.5 °C

- Boiling Point : Approximately 225 °C

- Density : 1.563 g/cm³

- Toxicity Classification : Classified as toxic under various hazard symbols.

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, the compound's structural characteristics suggest several potential biological interactions:

- Antimicrobial Properties : The presence of halogen (bromine) in aromatic compounds has been associated with antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may possess similar properties.

- Mechanism of Action : The electron-withdrawing trifluoromethoxy group can enhance the reactivity of the compound towards nucleophilic attack, potentially leading to interactions with biological macromolecules such as proteins or nucleic acids. This reactivity could be exploited in designing inhibitors for specific enzymatic pathways .

- Potential for Synthesis of Bioactive Compounds : The compound serves as an important intermediate in organic synthesis, allowing for the introduction of various functional groups that may enhance biological activity. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds that have been studied more extensively.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | 627527-23-5 | 0.93 |

| 1-Bromo-4-(difluoromethoxy)benzene | 5905-69-1 | 0.89 |

| 3-(Trifluoromethoxy)bromobenzene | 2252-44-0 | 0.89 |

| 1-Bromo-3-(difluoromethoxy)benzene | 262587-05-3 | 0.87 |

| 1-Bromo-4-methoxy-2-(trifluoromethyl)benzene | 944805-63-4 | Similar |

The uniqueness of this compound lies in its specific arrangement of functional groups, which may enhance its reactivity and potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Currently, there are no direct case studies or extensive research findings specifically focusing on the biological activity of this compound. However, research on related compounds indicates potential areas for exploration:

- Antibacterial Activity : Studies on structurally related compounds have demonstrated antibacterial properties against strains such as E. coli and Staphylococcus aureus. Investigating the antibacterial efficacy of this compound could yield significant insights into its therapeutic potential .

- Inhibition Studies : Research into inhibitors targeting specific pathways (e.g., lysine methyltransferases or alkaline phosphatases) suggests that similar compounds may exhibit inhibitory properties that could be relevant for drug development .

- Material Science Applications : The electronic properties conferred by the trifluoromethoxy and methoxy groups may also render this compound suitable for applications in material science, particularly in developing novel functional materials with specific electronic characteristics.

Q & A

Q. What are the standard synthetic routes for 1-Bromo-2-methoxy-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves bromination of 2-methoxy-4-(trifluoromethoxy)benzene derivatives. For example, 2-bromo-5-trifluoromethylphenol can be reacted with potassium carbonate in tetrahydrofuran (THF) under reflux to introduce the methoxy group . Optimization of reaction time, temperature, and stoichiometry (e.g., excess K₂CO₃) improves yield (typically 60–80%) and minimizes side products like dehalogenation or over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.5 ppm), with the methoxy group at δ 3.8–3.9 ppm. The trifluoromethoxy (-OCF₃) group causes splitting due to coupling with fluorine .

- ¹⁹F NMR : A singlet near δ -58 ppm confirms the -OCF₃ group .

- Mass Spectrometry : Molecular ion peaks at m/z 255.03 (C₈H₆BrF₃O⁺) with fragmentation patterns indicating loss of Br (≈80 amu) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound exhibits acute toxicity (H315, H319, H335) and requires PPE (gloves, goggles, fume hood). Use inert atmospheres (N₂/Ar) during reactions to avoid hydrolysis of -OCF₃. Storage in amber vials at 2–8°C prevents photodegradation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of -OCF₃ and -Br, which activate the aryl ring for Suzuki-Miyaura coupling. The C-Br bond dissociation energy (≈65 kcal/mol) and LUMO localization at the brominated position suggest preferential reactivity with Pd catalysts. Solvent effects (e.g., DMF vs. THF) can be simulated to optimize catalytic cycles .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in X-ray structures (e.g., bond lengths, torsion angles) may arise from twinning or disorder. Use the SHELX suite for refinement:

Q. How does the electron-deficient aryl ring influence regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The -OCF₃ group strongly deactivates the ring, directing NAS to the para position relative to the methoxy group. Kinetic studies (e.g., competition experiments with 4-nitrophenyl derivatives) show rate acceleration by 10³–10⁴ in polar aprotic solvents (DMSO, DMF). Hammett plots (σ⁺ ≈ 1.2) confirm the dominance of electronic effects over steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.